molecular formula C2H6N2O · C2H4O2 B555459 2-Aminoacetamide acetate CAS No. 105359-66-8

2-Aminoacetamide acetate

Cat. No.: B555459
CAS No.: 105359-66-8
M. Wt: 134.13 g/mol
InChI Key: CFBOHTFVUPKHJE-UHFFFAOYSA-N
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Description

2-Aminoacetamide acetate is a chemical compound with the molecular formula C4H10N2O3. It is a white crystalline powder that is soluble in water and has a molecular weight of 162.14 g/mol. This compound is known for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminoacetamide acetate can be achieved through several synthetic routes. One common method involves the reaction of a secondary amine with a 2-haloacetamide in the presence or absence of solvents such as water, lower alcohols, aromatic solvents, and acetic acid esters . Another method includes the reaction of an N-benzylideneamine derivative with dimethyl sulfate or diethyl sulfate to form a secondary amine, which is then reacted with a 2-haloacetamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetamide acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other amine derivatives.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amides or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Aminoacetamide acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-neuroinflammatory effects.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Aminoacetamide acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Aminoacetamide acetate include:

  • 2-Aminoacetamide hydrochloride
  • Glycine amide hydrochloride
  • 3-Aminopropanamide hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific acetate group, which can influence its solubility, reactivity, and overall chemical behavior. This unique structural feature makes it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

acetic acid;2-aminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.C2H4O2/c3-1-2(4)5;1-2(3)4/h1,3H2,(H2,4,5);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBOHTFVUPKHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606750
Record name Acetic acid--glycinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105359-66-8
Record name Acetic acid--glycinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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